molecular formula C19H16N4O5S B2740066 2-(3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 1809486-68-7

2-(3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No. B2740066
CAS RN: 1809486-68-7
M. Wt: 412.42
InChI Key: BXXJFYKCAYOECE-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H16N4O5S and its molecular weight is 412.42. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For example, the preparation and characterization of related ionic liquids and sulfonamide derivatives highlight the chemical versatility and potential application areas of such compounds. These studies often focus on novel synthesis methods, characterization techniques, and the exploration of physical and chemical properties (Moosavi‐Zare et al., 2013), (Alizadeh et al., 2008).

Applications in Catalysis

Research into the use of related compounds as catalysts has shown promising results. Studies demonstrate their efficiency in promoting various chemical reactions, such as the solvent-free synthesis of xanthenes, indicating their potential utility in green chemistry and sustainable processes (Khazaei et al., 2013).

Biological Activity and Medical Research

Compounds with structural similarities have been explored for their biological activities. For instance, derivatives have been identified as inhibitors of HIV-1 replication, highlighting the potential for therapeutic applications. Another area of interest is the inhibition of tyrosinase, a key enzyme in melanin synthesis, which has implications for cosmetic and medical treatments of skin conditions (Che et al., 2015), (Then et al., 2018).

Material Science and Sensor Development

In material science, these compounds have been utilized in the development of chemosensors for the detection of metal ions in aqueous solutions. This application is crucial for environmental monitoring and the development of diagnostic tools (Patil et al., 2019).

Antimicrobial and Anticoagulant Properties

Research has also been conducted on the antimicrobial and anticoagulant properties of related derivatives, with some compounds showing significant activity in these areas. This research has implications for the development of new therapeutic agents and materials with built-in antimicrobial properties (Jeyachandran & Ramesh, 2011).

properties

IUPAC Name

2-[3-methylsulfonyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-29(26,27)11-9-15(17-21-16(22-28-17)14-8-4-5-10-20-14)23-18(24)12-6-2-3-7-13(12)19(23)25/h2-8,10,15H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXJFYKCAYOECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=N2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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